1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a piperidine ring and a benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the acylation of piperidine with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the corresponding benzoylpiperidine intermediate. This intermediate is then reacted with 2,3-dihydro-1H-1,3-benzodiazol-2-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[4-(trifluoromethyl)benzyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1-{1-[4-(trifluoromethyl)phenyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Uniqueness
The presence of the trifluoromethyl group in 1-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H18F3N3O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)14-7-5-13(6-8-14)18(27)25-11-9-15(10-12-25)26-17-4-2-1-3-16(17)24-19(26)28/h1-8,15H,9-12H2,(H,24,28) |
InChI Key |
PUSXLGUWMXMWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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